molecular formula C7H3BrF4 B1381307 5-Bromo-1-(difluoromethyl)-2,3-difluorobenzene CAS No. 1805422-92-7

5-Bromo-1-(difluoromethyl)-2,3-difluorobenzene

Cat. No.: B1381307
CAS No.: 1805422-92-7
M. Wt: 243 g/mol
InChI Key: KHTZAJNMXQBVFD-UHFFFAOYSA-N
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Description

5-Bromo-1-(difluoromethyl)-2,3-difluorobenzene is a fluorinated aromatic compound characterized by the presence of bromine and difluoromethyl groups on a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(difluoromethyl)-2,3-difluorobenzene typically involves the introduction of bromine and difluoromethyl groups onto a benzene ring. One common method involves the bromination of a difluoromethyl-substituted benzene derivative. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst or under specific temperature conditions to achieve the desired substitution .

Industrial Production Methods

Industrial production of this compound may involve scalable processes such as continuous flow reactions or batch processing. These methods ensure high yield and purity of the final product. The use of advanced technologies like tubular diazotization can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(difluoromethyl)-2,3-difluorobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.

    Coupling Reactions: It can engage in coupling reactions to form more complex aromatic systems.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction can lead to the formation of different functionalized aromatic compounds .

Scientific Research Applications

5-Bromo-1-(difluoromethyl)-2,3-difluorobenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-1-(difluoromethyl)-2,3-difluorobenzene involves its interaction with molecular targets through its functional groups. The bromine and difluoromethyl groups can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate biological pathways and molecular targets, leading to specific effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-1-(difluoromethyl)pyridin-2(1H)-one
  • 5-Bromo-1-(difluoromethyl)-2-methylimidazole
  • 5-Bromo-1,3-dichloro-2-fluorobenzene

Uniqueness

5-Bromo-1-(difluoromethyl)-2,3-difluorobenzene is unique due to the specific arrangement of bromine and difluoromethyl groups on the benzene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Properties

IUPAC Name

5-bromo-1-(difluoromethyl)-2,3-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF4/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHTZAJNMXQBVFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)F)F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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